

Application Notes and Protocols for Cell Culture Labeling with Myristic acid-13C3

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Compound of Interest					
Compound Name:	Myristic acid-13C3				
Cat. No.:	B12417189	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoylation is a critical lipid modification where myristic acid, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine of a protein. This process is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in localizing proteins to cellular membranes, mediating signal transduction, and influencing protein-protein interactions.[1][2] Dysregulation of N-myristoylation has been implicated in various diseases, including cancer and infectious diseases, making it an attractive target for therapeutic intervention.[3][4]

Myristic acid-13C3 is a stable isotope-labeled version of myristic acid that serves as a powerful tool for studying N-myristoylation in cell culture. By metabolically incorporating this "heavy" fatty acid into proteins, researchers can accurately track and quantify myristoylated proteins using mass spectrometry-based proteomic approaches. This allows for the detailed investigation of signaling pathways and the effects of drug candidates on protein myristoylation.

Principle of the Method

Cells cultured in the presence of **Myristic acid-13C3** will utilize it as a substrate for N-myristoyltransferase (NMT). The 13C3-labeled myristoyl group is then covalently attached to the N-terminal glycine of target proteins. Following cell lysis and protein digestion, the resulting







peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift of +3 Da in myristoylated peptides allows for their differentiation from their unlabeled ("light") counterparts, enabling precise relative or absolute quantification.

Data Presentation

The following table provides an example of quantitative data obtainable from a comparative proteomics experiment using **Myristic acid-13C3** labeling. In this illustrative example, a cancer cell line was treated with a novel NMT inhibitor, and the relative abundance of known myristoylated proteins was determined.



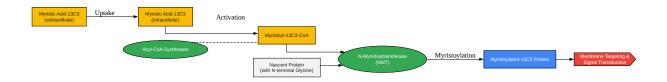
Protein	UniProt ID	Function	Fold Change (Treated/Contr ol)	p-value
Src	P12931	Non-receptor tyrosine kinase, oncogenic signaling	-2.5	< 0.01
Fyn	P06241	Non-receptor tyrosine kinase, cell growth signaling	-2.1	< 0.01
GNAI1	P63096	G-protein alpha subunit, signal transduction	-1.8	< 0.05
GNAI2	P04899	G-protein alpha subunit, signal transduction	-1.9	< 0.05
GNAI3	P08754	G-protein alpha subunit, signal transduction	-1.7	< 0.05
ARF1	P84077	ADP-ribosylation factor 1, vesicular trafficking	-1.5	< 0.05
MARCKS	P29966	Myristoylated alanine-rich C- kinase substrate	-2.3	< 0.01

Caption: Exemplary quantitative proteomics data from a study using **Myristic acid-13C3** labeling to assess the effect of an NMT inhibitor on the myristoylated proteome of a human cancer cell line.



Signaling Pathways

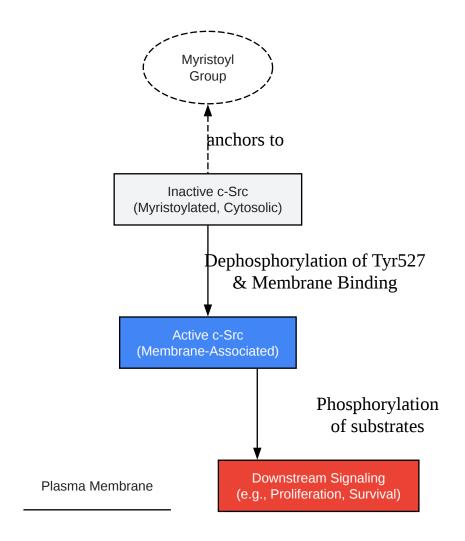
Myristoylation is a key regulator of numerous signaling pathways. Below are diagrams of key pathways where N-myristoylation plays a critical role.



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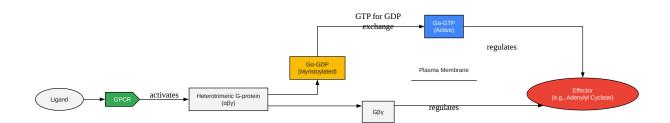
Caption: Cellular uptake and activation of Myristic acid-13C3 for protein N-myristoylation.





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Caption: Role of N-myristoylation in the membrane localization and activation of Src kinase.[5]





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Caption: N-myristoylation of the $G\alpha$ subunit is crucial for its membrane association and signaling.[7]

Experimental Protocols

I. Metabolic Labeling of Cultured Cells with Myristic acid-13C3

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

- Myristic acid-13C3 (stock solution in ethanol or DMSO)
- Complete cell culture medium
- Fatty acid-free bovine serum albumin (BSA)
- Phosphate-buffered saline (PBS)
- Cell scraper
- · Appropriate cell culture plates or flasks

Procedure:

- Cell Seeding: Seed cells to achieve 70-80% confluency at the time of labeling.
- Preparation of Labeling Medium:
 - Prepare a stock solution of Myristic acid-13C3 complexed to fatty acid-free BSA. A 10:1 molar ratio of Myristic acid-13C3 to BSA is recommended. Briefly, dry the required amount of Myristic acid-13C3 from the organic solvent under a stream of nitrogen.
 Resuspend in a small volume of ethanol and add to a sterile solution of fatty acid-free BSA in PBS with gentle vortexing.



 Dilute the Myristic acid-13C3-BSA complex into complete cell culture medium to a final concentration typically ranging from 25-100 μM. The optimal concentration should be determined empirically.

Labeling:

- Aspirate the standard culture medium from the cells.
- Wash the cells once with pre-warmed PBS.
- Add the prepared labeling medium to the cells.
- Incubate the cells for a period of 4-24 hours. The optimal labeling time will depend on the protein turnover rate and should be determined in a time-course experiment.

Cell Harvesting:

- · Aspirate the labeling medium.
- Wash the cells twice with ice-cold PBS to remove any unincorporated Myristic acid-13C3.
- For adherent cells, add ice-cold PBS and scrape the cells. For suspension cells, pellet by centrifugation.
- Transfer the cell suspension to a microcentrifuge tube and centrifuge at 500 x g for 5 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until further processing.
- II. Sample Preparation for LC-MS/MS Analysis

Materials:

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- Dithiothreitol (DTT)



- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- · Ammonium bicarbonate
- Formic acid
- Acetonitrile
- C18 solid-phase extraction (SPE) columns or tips

Procedure:

- Cell Lysis:
 - Resuspend the cell pellet in ice-cold lysis buffer.
 - Incubate on ice for 30 minutes with periodic vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
- Reduction and Alkylation:
 - Take a desired amount of protein (e.g., 100 μg).
 - o Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
 - Cool the sample to room temperature.
 - Add IAA to a final concentration of 25 mM and incubate for 45 minutes in the dark at room temperature.
- Protein Digestion:



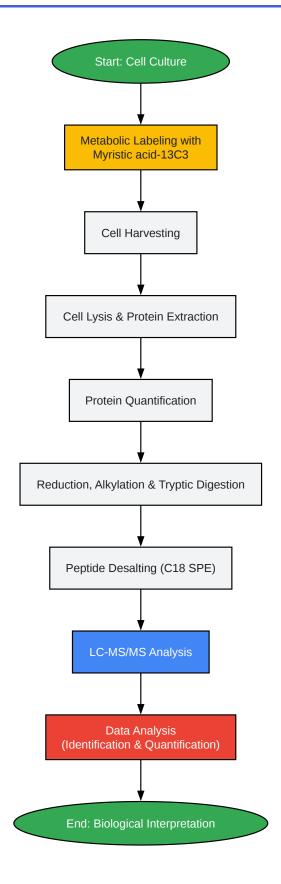
- Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.
- Add trypsin at a 1:50 (trypsin:protein) ratio.
- Incubate overnight at 37°C.
- Peptide Desalting:
 - Acidify the peptide solution with formic acid to a final concentration of 0.1%.
 - Desalt the peptides using C18 SPE tips according to the manufacturer's protocol.
 - Elute the peptides and dry them using a vacuum centrifuge.
- LC-MS/MS Analysis:
 - Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
 - Analyze the samples by LC-MS/MS. The mass spectrometer should be operated in a datadependent acquisition mode to acquire both MS1 and MS2 spectra.

III. Data Analysis

- The raw mass spectrometry data can be processed using software such as MaxQuant or Proteome Discoverer.
- The database search should be configured to include myristoylation (+211.2038 Da for unlabeled, +214.2227 Da for 13C3-labeled) as a variable modification on N-terminal glycine.
- The relative quantification of myristoylated peptides is performed by comparing the peak areas of the light and heavy isotopic pairs.

Experimental Workflow





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Caption: A comprehensive workflow for quantitative proteomics of myristoylated proteins.



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